molecular formula C17H18N4O2S B2787549 7-allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 378204-13-8

7-allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2787549
CAS No.: 378204-13-8
M. Wt: 342.42
InChI Key: YTCOAKPNLWIBQT-UHFFFAOYSA-N
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Description

7-allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound features a purine core substituted with allyl, methyl, and 4-methylbenzylthio groups, which may impart unique chemical and biological properties.

Properties

IUPAC Name

3-methyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-9-21-13-14(20(3)16(23)19-15(13)22)18-17(21)24-10-12-7-5-11(2)6-8-12/h4-8H,1,9-10H2,2-3H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCOAKPNLWIBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC=C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as 6-chloropurine.

    Alkylation: The 7-position of the purine ring is alkylated using an allyl halide under basic conditions to introduce the allyl group.

    Methylation: The 3-position is methylated using a methylating agent like methyl iodide in the presence of a base.

    Thioether Formation: The 8-position is functionalized with a 4-methylbenzylthio group through a nucleophilic substitution reaction using 4-methylbenzylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the purine ring or the allyl group, potentially leading to hydrogenated products.

    Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydrogenated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of purines are often studied for their potential as enzyme inhibitors or as analogs of nucleotides. This compound could be investigated for its interactions with biological macromolecules.

Medicine

Purine derivatives have significant medicinal applications, particularly as antiviral and anticancer agents. This compound might be explored for its potential therapeutic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 7-allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by mimicking natural substrates or binding to active sites.

    Signal Modulation: It could modulate signaling pathways by interacting with receptors or other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

7-allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

7-Allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure, characterized by the presence of both allyl and thioether functional groups, suggests potential biological activities that are being explored in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 334.41 g/mol. The compound features a purine base with substituents that may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Purine Base: Starting from a suitable precursor, the purine ring is constructed through condensation reactions.
  • Introduction of the Allyl Group: This can be achieved via alkylation methods.
  • Thioether Formation: The thioether group is introduced through nucleophilic substitution reactions involving appropriate thiol derivatives.

Antiviral Properties

Research indicates that compounds related to this purine derivative exhibit antiviral properties. For instance, similar structures have been shown to inhibit viral replication by interfering with nucleic acid synthesis or viral enzyme activity. Preliminary studies suggest that this compound may target specific viral enzymes crucial for pathogen survival.

Anticancer Activity

The compound has also been evaluated for anticancer potential. Studies have demonstrated that purine derivatives can induce apoptosis in cancer cells by activating intrinsic and extrinsic signaling pathways. For example, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells . The presence of the thioether group may enhance its interaction with biological macromolecules involved in cell signaling pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in nucleotide metabolism or viral replication.
  • Cell Cycle Arrest: By inducing DNA damage or altering signaling pathways, it may halt cell proliferation.
  • Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death in malignant cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
7-MethylxanthineMethyl group at position 7Mild stimulant effects
8-AminoguanosineAmino group at position 8Potential antiviral properties
9-MethyladenineMethyl group at position 9Anticancer activity

The unique combination of functional groups in this compound may enhance its solubility and bioavailability compared to these compounds, potentially leading to distinct biological activities not observed in others .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antiviral Study: A study on purine derivatives showed significant inhibition of viral replication in vitro with IC50 values comparable to established antiviral drugs .
  • Cancer Treatment Trials: Clinical trials involving related purines demonstrated promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens.

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